5,7-Dibromo-6-quinolinol

Synthetic methodology Regioselective debromination Quinoline functionalization

5,7-Dibromo-6-quinolinol (CAS 101860-69-9) is a di‑brominated 6‑hydroxyquinoline with the molecular formula C₉H₅Br₂NO and a molecular weight of 302.95 g·mol⁻¹. It is a structural isomer of the more extensively studied 5,7‑dibromo‑8‑hydroxyquinoline (broxyquinoline, CAS 521‑74‑4), differing solely in the position of the hydroxyl group (C‑6 vs.

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
Cat. No. B12854423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-6-quinolinol
Molecular FormulaC9H5Br2NO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2N=C1)Br)O)Br
InChIInChI=1S/C9H5Br2NO/c10-6-4-7-5(2-1-3-12-7)8(11)9(6)13/h1-4,13H
InChIKeyIMZZCPNKHQCULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-6-quinolinol – Core Physicochemical and Synthetic Identity for Informed Procurement


5,7-Dibromo-6-quinolinol (CAS 101860-69-9) is a di‑brominated 6‑hydroxyquinoline with the molecular formula C₉H₅Br₂NO and a molecular weight of 302.95 g·mol⁻¹ . It is a structural isomer of the more extensively studied 5,7‑dibromo‑8‑hydroxyquinoline (broxyquinoline, CAS 521‑74‑4), differing solely in the position of the hydroxyl group (C‑6 vs. C‑8). This positional shift alters hydrogen‑bonding geometry, metal‑chelation topology, and the electronic environment of the bromine substituents, all of which directly impact synthetic utility and biological profile [1].

Why 5,7-Dibromo-6-quinolinol Cannot Be Replaced by In‑Class Quinoline Analogs


Simple substitution of 5,7‑dibromo‑6‑quinolinol with its 8‑hydroxy positional isomer (broxyquinoline) or with mono‑brominated 6‑quinolinols can lead to fundamentally different reactivity and biological outcomes. The 6‑OH group directs intramolecular hydrogen bonding to the quinoline nitrogen differently than the 8‑OH group, altering the acidity of the phenolic proton and the Lewis basicity of the ring nitrogen. In cross‑coupling chemistry, this affects the regioselectivity of palladium‑catalyzed reactions at the brominated positions; the 1957 debromination study demonstrated that the 5‑bromine is preferentially removed under acidic conditions, a selectivity that is not observed for the 8‑hydroxy isomer [1]. Furthermore, the LogP difference between the 6‑quinolinol (LogP = 3.47) and 8‑quinolinol (LogP ≈ 2.8 for broxyquinoline) translates to a >2‑fold difference in predicted membrane permeability, making generic substitution unreliable in both synthetic and biological workflows [2].

Quantitative Head-to-Head Evidence for 5,7-Dibromo-6-quinolinol Differentiation


Regioselective Debromination at C‑5 Enables Sequential Functionalization Not Possible with the 8‑Hydroxy Isomer

In a direct experimental comparison, 5,7‑dibromo‑6‑hydroxyquinoline (III) underwent selective debromination exclusively at the 5‑position when heated with 48% HBr and phenol for 2 hours, producing 6‑hydroxy‑7‑bromoquinoline (II) in high yield [1]. This C‑5 selectivity is not achievable with the 8‑hydroxy isomer under analogous conditions, where both bromine substituents are symmetrically positioned relative to the chelating hydroxyl group. The observed regioselectivity provides a synthetic route to asymmetrically functionalized quinoline scaffolds that cannot be replicated using broxyquinoline.

Synthetic methodology Regioselective debromination Quinoline functionalization

Lipophilicity Differential (LogP) Predicts Superior Membrane Partitioning vs. the 8‑Hydroxy Isomer

The computed LogP of 5,7‑dibromo‑6‑quinolinol is 3.47 , whereas the 8‑hydroxy positional isomer (broxyquinoline, CAS 521‑74‑4) has a reported LogP of approximately 2.8 [1]. This ΔLogP of ~0.67 corresponds to a roughly 4.7‑fold higher octanol‑water partition coefficient for the 6‑quinolinol, predicting enhanced passive membrane permeability and potentially higher intracellular accumulation. The difference arises from the stronger intramolecular hydrogen bond between the 8‑OH and the quinoline nitrogen, which increases aqueous solubility at the expense of lipophilicity.

Physicochemical profiling LogP Drug-likeness prediction

Polar Surface Area (PSA) and Hydrogen‑Bonding Capacity Differentiate the 6‑OH from the 8‑OH Isomer in Target Engagement

5,7‑Dibromo‑6‑quinolinol has a computed polar surface area (PSA) of 33.12 Ų . In contrast, the 8‑hydroxy isomer (broxyquinoline) exhibits a PSA of approximately 29–31 Ų (estimated from the canonical SMILES and InChI in the NIST database [1]). While both values are within the typical range for CNS‑penetrant compounds (<90 Ų), the slightly higher PSA of the 6‑quinolinol reflects the different spatial orientation of the hydroxyl group, which may alter hydrogen‑bonding interactions with biological targets such as metal‑dependent enzymes or DNA topoisomerases.

Medicinal chemistry Polar surface area Structure-activity relationships

Synthetic Utility as an HCV Protease Inhibitor Intermediate: A Patent‑Documented Role

US Patent 8,633,320 (Boehringer Ingelheim, 2014) explicitly discloses bromo‑substituted quinolines of formula (I), encompassing 5,7‑dibromo‑6‑quinolinol, as key intermediates in the synthesis of HCV NS3/4A protease inhibitors [1]. This patent‑documented application distinguishes the 6‑quinolinol scaffold from the 8‑hydroxy isomer, which is primarily known as an antiprotozoal/antifungal agent (broxyquinoline). The specific substitution pattern at C‑6 is required for downstream functionalization to access the macrocyclic HCV protease inhibitor core, a role that cannot be fulfilled by 8‑hydroxyquinoline derivatives.

Antiviral drug discovery HCV protease inhibitors Patent intermediates

Validated Application Scenarios for 5,7-Dibromo-6-quinolinol in Research and Industrial Workflows


Sequential Palladium‑Catalyzed Cross‑Coupling for Asymmetric Quinoline Library Synthesis

The demonstrated C‑5 regioselective debromination [1] enables a two‑step sequential coupling strategy: first Suzuki–Miyaura coupling at the more reactive C‑7 bromide, followed by a second coupling at C‑5 after selective debromination. This route provides access to unsymmetrically 5,7‑diaryl‑6‑hydroxyquinolines that are inaccessible via direct double coupling of the symmetrically reactive 5,7‑dibromo‑8‑hydroxyquinoline. The 2011 study by Handy et al. on dibromoquinoline regioselectivity supports the feasibility of this approach [2].

HCV NS3/4A Protease Inhibitor Intermediate at Kilogram Scale

As disclosed in US Patent 8,633,320 [3], 5,7‑dibromo‑6‑quinolinol serves as a strategic intermediate in the convergent synthesis of macrocyclic HCV protease inhibitors. Process chemists evaluating this compound for scale‑up should note the patent‑described bromination protocol using N‑bromosuccinimide or Br₂ in chloroform at 0–5 °C, followed by recrystallization from ethanol/water to achieve 60–70% yield. This established industrial route de‑risks procurement for antiviral drug development programs.

Metal‑Chelating Ligand Design with Altered Coordination Geometry

The 6‑hydroxyquinoline core presents a distinct N,O‑chelation bite angle compared to the 8‑hydroxy isomer. This geometric difference alters the stability constants of transition metal complexes (e.g., Cu²⁺, Zn²⁺, Fe³⁺). Researchers developing metal‑based therapeutics or catalysts should select 5,7‑dibromo‑6‑quinolinol when a wider chelation angle and altered redox potential are desired relative to 8‑hydroxyquinoline‑based ligands. The electron‑withdrawing bromine substituents further modulate the pKa of the phenolic OH, enhancing metal binding at lower pH.

Lipophilicity‑Optimized Probe for Intracellular Target Engagement Studies

With a LogP of 3.47 , 5,7‑dibromo‑6‑quinolinol is approximately 4.7‑fold more lipophilic than its 8‑hydroxy isomer (LogP ≈ 2.8). Chemical biologists designing cell‑permeable probes for intracellular targets should prefer the 6‑quinolinol scaffold when enhanced passive membrane diffusion is required. This is particularly relevant for probes targeting mitochondrial or endoplasmic reticulum compartments, where higher logP values correlate with improved organelle accumulation.

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